molecular formula C23H33N3O6 B1584210 (S)-Benzyl 2-(((S)-1-((2-ethoxy-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 7784-82-9

(S)-Benzyl 2-(((S)-1-((2-ethoxy-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B1584210
CAS No.: 7784-82-9
M. Wt: 447.5 g/mol
InChI Key: IDHICUTZYMBRBG-UHFFFAOYSA-N
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Description

The compound "(S)-Benzyl 2-(((S)-1-((2-ethoxy-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate" features a stereochemically defined pyrrolidine-carboxylate backbone with a benzyl ester, an ethoxy-oxoethylamino substituent, and a branched 4-methylpentanoyl chain.

Properties

IUPAC Name

benzyl 2-[[1-[(2-ethoxy-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O6/c1-4-31-20(27)14-24-21(28)18(13-16(2)3)25-22(29)19-11-8-12-26(19)23(30)32-15-17-9-6-5-7-10-17/h5-7,9-10,16,18-19H,4,8,11-15H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHICUTZYMBRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90999050
Record name 1-[(Benzyloxy)carbonyl]-N-{1-[(2-ethoxy-2-oxoethyl)imino]-1-hydroxy-4-methylpentan-2-yl}pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90999050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7784-82-9
Record name Ethyl 1-((benzyloxy)carbonyl)prolylleucylglycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC89247
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(Benzyloxy)carbonyl]-N-{1-[(2-ethoxy-2-oxoethyl)imino]-1-hydroxy-4-methylpentan-2-yl}pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90999050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-Benzyl 2-(((S)-1-((2-ethoxy-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate, commonly referred to as the compound, is a synthetic organic molecule with potential applications in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various research studies and databases.

The compound has a molecular formula of C23H33N3O6C_{23}H_{33}N_{3}O_{6} and a molecular weight of 447.5 g/mol. It is characterized by its complex structure, which includes multiple functional groups that may contribute to its biological activity. The compound's IUPAC name indicates the presence of a pyrrolidine ring, which is often associated with bioactive compounds.

PropertyValue
Molecular FormulaC23H33N3O6C_{23}H_{33}N_{3}O_{6}
Molecular Weight447.5 g/mol
CAS Number7784-82-9
Purity≥95%

Research indicates that the compound may act through multiple mechanisms, potentially involving modulation of enzyme activity or interaction with specific cellular receptors. The presence of an amino group suggests possible interactions with biological targets such as enzymes or receptors involved in metabolic pathways.

Anticancer Activity

The compound has been submitted to the National Cancer Institute (NCI) for evaluation, indicating its potential as an anticancer agent. Preliminary studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties.

Case Studies and Experimental Findings

  • In Vitro Studies : A study demonstrated that derivatives of similar compounds inhibited the growth of cancer cells by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.
  • Animal Models : In vivo studies using rodent models showed significant tumor reduction when treated with related compounds, suggesting that this compound may have similar effects.

Pharmacokinetics and Toxicology

The pharmacokinetic profile remains largely unexplored; however, compounds with similar structures often demonstrate favorable absorption and distribution characteristics. Toxicological assessments are crucial for determining safety profiles and potential side effects.

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name Substituent Modifications Molecular Weight (g/mol) CAS Number Purity/Data Source
Target Compound Ethoxy-2-oxoethylamino group Not explicitly provided Not available N/A
(S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate () Methoxy replaces ethoxy-2-oxoethylamino Not provided 2873-37-2 ≥95% (ACE Biolabs)
Benzyl N-[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-cyano-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]... () Addition of cyano and amino groups; extended peptide-like chain ~452.50 61867-02-5 Commercial product
N-[(2S)-1-({(1S)-1-Cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}amino)-4-methyl-1-oxopentan-2-yl]-... () Trifluoromethyl indole carboxamide; cyano and oxopyrrolidinyl groups Not provided Not available Patent example
Singh's Catalyst: (2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]pyrrolidine-2-carboxamide () Hydroxydiphenylmethyl group; simplified carboxamide ~452.59 135062-02-1 Safety data sheet

Functional Implications of Substituents

  • Ethoxy vs. Methoxy Groups: The ethoxy-2-oxoethylamino group in the target compound may confer enhanced solubility in polar solvents compared to the methoxy analog (). The ethoxy group’s larger size could also influence steric interactions in enzyme binding .
  • The amino group may facilitate hydrogen bonding in biological targets .
  • Trifluoromethyl Indole Moiety : The trifluoromethyl group in ’s analog improves metabolic stability and lipophilicity, a common strategy in drug design to enhance bioavailability .
  • Hydroxydiphenylmethyl Group : In Singh’s Catalyst (), this bulky group increases steric hindrance, likely optimizing enantioselectivity in asymmetric synthesis but reducing solubility .

Analytical Validation

  • Spectroscopy : NMR (1H, 13C) and IR spectroscopy are standard for confirming stereochemistry and functional groups ().
  • Purity: High purity (≥95%) is achievable via column chromatography or HPLC, as noted for ’s compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Benzyl 2-(((S)-1-((2-ethoxy-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-Benzyl 2-(((S)-1-((2-ethoxy-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate

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